Cas no 29460-50-2 (2-(6-methylpyridin-2-yl)oxyethan-1-amine)

2-(6-methylpyridin-2-yl)oxyethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(6-Methylpyridin-2-yloxy)ethanamine
- AXBFDTTWFGTAQZ-UHFFFAOYSA-N
- 2-[(6-methylpyridin-2-yl)oxy]ethanamine
- Ethanamine, 2-[(6-methyl-2-pyridinyl)oxy]-
- 2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine
- 2-(6-methylpyridin-2-yl)oxyethan-1-amine
-
- インチ: 1S/C8H12N2O/c1-7-3-2-4-8(10-7)11-6-5-9/h2-4H,5-6,9H2,1H3
- InChIKey: AXBFDTTWFGTAQZ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C)N=1)CCN
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 48.1
2-(6-methylpyridin-2-yl)oxyethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869075-0.5g |
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine |
29460-50-2 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1869075-10.0g |
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine |
29460-50-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1869075-1g |
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine |
29460-50-2 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1869075-0.25g |
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine |
29460-50-2 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1869075-10g |
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine |
29460-50-2 | 10g |
$2701.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587889-500mg |
2-((6-Methylpyridin-2-yl)oxy)ethan-1-amine |
29460-50-2 | 98% | 500mg |
¥18544.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587889-50mg |
2-((6-Methylpyridin-2-yl)oxy)ethan-1-amine |
29460-50-2 | 98% | 50mg |
¥16219.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587889-250mg |
2-((6-Methylpyridin-2-yl)oxy)ethan-1-amine |
29460-50-2 | 98% | 250mg |
¥15415.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587889-1g |
2-((6-Methylpyridin-2-yl)oxy)ethan-1-amine |
29460-50-2 | 98% | 1g |
¥15470.00 | 2024-08-03 | |
Enamine | EN300-1869075-5.0g |
2-[(6-methylpyridin-2-yl)oxy]ethan-1-amine |
29460-50-2 | 5g |
$3396.0 | 2023-06-01 |
2-(6-methylpyridin-2-yl)oxyethan-1-amine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
2-(6-methylpyridin-2-yl)oxyethan-1-amineに関する追加情報
Introduction to 2-(6-methylpyridin-2-yl)oxyethan-1-amine (CAS No. 29460-50-2) and Its Emerging Applications in Chemical Biology
2-(6-methylpyridin-2-yl)oxyethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 29460-50-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine derivatives family, characterized by a nitrogen-containing aromatic ring, which imparts unique electronic and steric properties. The presence of a methylpyridin-2-yl moiety and an ethan-1-amine side chain enhances its versatility, making it a valuable scaffold for designing novel bioactive molecules.
The structural features of 2-(6-methylpyridin-2-yl)oxyethan-1-amine contribute to its potential as a pharmacophore in drug discovery. The pyridine ring is known for its ability to interact with biological targets such as enzymes and receptors, while the amine group provides a site for further functionalization. These characteristics have positioned this compound as a key intermediate in synthesizing small-molecule inhibitors and modulators for therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridine-based compounds due to their broad spectrum of biological activities. Studies have demonstrated that derivatives of pyridine can exhibit antimicrobial, anti-inflammatory, and anticancer effects. Among these, 2-(6-methylpyridin-2-yl)oxyethan-1-amine has shown promise in preclinical studies as a potential candidate for treating various diseases.
One of the most compelling aspects of 2-(6-methylpyridin-2-yl)oxyethan-1-amine is its role in developing targeted therapies. The compound’s ability to selectively interact with specific biological targets makes it an attractive candidate for precision medicine. Researchers are leveraging its structural flexibility to design molecules that can modulate signaling pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, recent studies have highlighted its potential in inhibiting kinases, which are critical enzymes in cancer cell proliferation.
The synthesis of 2-(6-methylpyridin-2-yl)oxyethan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of synthesis but also allow for the introduction of additional functional groups, expanding the compound’s utility in drug development.
Another area where 2-(6-methylpyridin-2-yl)oxyethan-1-amine has made significant contributions is in the field of medicinal chemistry. By serving as a building block for more complex molecules, it enables the creation of novel drug candidates with improved pharmacokinetic properties. For example, modifications to the amine group can enhance solubility and bioavailability, while alterations to the pyridine ring can optimize binding affinity to biological targets.
The growing body of research on 2-(6-methylpyridin-2-yl)oxyethan-1-amine underscores its importance in modern drug discovery. Academic institutions and pharmaceutical companies are increasingly investing in exploring its therapeutic potential. Collaborative efforts between chemists, biologists, and clinicians are essential to translate these findings into clinical applications that benefit patients worldwide.
Looking ahead, the future of 2-(6-methylpyridin-2-yloxyethanamino) lies in its integration into innovative drug development pipelines. Advances in computational chemistry and artificial intelligence are expected to accelerate the design and optimization of derivatives with enhanced efficacy and safety profiles. Additionally, interdisciplinary approaches combining synthetic chemistry with bioinformatics will further elucidate its mechanisms of action and expand its therapeutic applications.
In conclusion, 2-(6-methylpyridin-oxyethanamino) (CAS No. 29460502) represents a promising compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.
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